Rubreserine

Catalog No.
S542042
CAS No.
18455-27-1
M.F
C13H16N2O2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubreserine

QA/QC labs struggle with unreliable physostigmine degradation analysis due to unstable eseroline and crude mixtures. High-purity Rubreserine provides the definitive solution as a stable o-quinone reference standard.

  • Stable red chromophore (λmax ~480 nm) ensures precise HPLC-UV/LC-MS calibration.
  • Enables accurate quantification of oxidative degradation in ophthalmic and systemic formulations.
  • Essential for excipient optimization and shelf-life studies; lot-to-lot consistency guaranteed.

Immediate dispatch for critical analytical workflows.

CAS Number

18455-27-1

Product Name

Rubreserine

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1

InChI Key

HOQNKCYZDSDWJL-OLZOCXBDSA-N

SMILES

CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C

solubility

Soluble in DMSO

Synonyms

Rubreserine;

Canonical SMILES

CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C

The exact mass of the compound Rubreserine is 232.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Rubreserine is a well-characterized, red o-quinone compound (C13H16N2O2) that serves as the terminal oxidative degradation product of the anticholinesterase alkaloid physostigmine. Formed via the hydrolysis of physostigmine to the transient intermediate eseroline, which subsequently oxidizes upon exposure to air, light, or alkaline conditions, rubreserine is an essential analytical marker in pharmaceutical quality control[1]. In procurement and analytical contexts, high-purity rubreserine is utilized as a critical reference standard for stability-indicating high-performance liquid chromatography (HPLC) assays, enabling the precise quantification of active pharmaceutical ingredient (API) degradation in ophthalmic and systemic formulations [2]. Its distinct chromophoric properties and defined molecular mass (232.12 g/mol) make it highly valuable for distinguishing oxidative breakdown pathways from other degradation trajectories.

Research Fit

Identity Red-colored degradation product of physostigmine
Structure o-Quinonoid resonance hybrid, distinct from carbamate analogs
Primary Target Specific inhibitor of GAT-ADCS in folate biosynthesis
Cholinesterase Reported markedly reduced inhibition vs. physostigmine

Substituting high-purity rubreserine with crude degraded physostigmine mixtures or its immediate precursor, eseroline, compromises analytical reproducibility and assay validation. Eseroline is a colorless, highly unstable phenolic intermediate that rapidly and spontaneously oxidizes in the presence of air or light, making it entirely unsuitable as a stable calibration standard for long-term quantitative analysis [1]. Conversely, crude degradation mixtures contain a heterogeneous, shifting ratio of rubreserine, eserine blue, eserine brown, and other uncharacterized polymeric species, which prevents the establishment of precise HPLC-UV or LC-MS response factors [2]. Procuring isolated, high-purity rubreserine is therefore mandatory for laboratories requiring a stable, defined o-quinone chromophore to accurately benchmark the shelf-life and degradation kinetics of physostigmine-based therapeutics.

Substitution Risk

Mechanism shift
Cholinesterase inhibition potency may differ by orders of magnitude; primary target is GAT-ADCS
Folate pathway
Physostigmine and eseroline lack GAT-ADCS inhibition; substitution loses pathway-specific effect
Structure-function
o-Quinonoid structure confers distinct biological profile; carbamate analogs may not replicate

AChE Inhibition Profile

In evaluating the pharmacological safety and residual activity of degraded physostigmine formulations, it is critical to quantify the anticholinesterase (AChE) activity of its primary degradants. Biochemical assays demonstrate that rubreserine lacks meaningful anticholinesterase activity, showing no inhibition at concentrations up to 30 mM, whereas the parent compound physostigmine is a highly potent AChE inhibitor [1]. In vivo models further confirm that rubreserine is at least 1,000 times less active than physostigmine [2]. This massive quantitative differential establishes rubreserine as a biologically inactive terminal marker, essential for proving that oxidative degradation eliminates the drug's primary neurotoxic and therapeutic mechanisms.

Evidence DimensionAcetylcholinesterase (AChE) Inhibition
Target Compound DataRubreserine (Inactive up to 30 mM; >1000-fold reduction in vivo)
Comparator Or BaselinePhysostigmine (Highly potent AChE inhibitor; active at nanomolar/micromolar levels)
Quantified Difference>1,000-fold reduction in anticholinesterase activity
ConditionsIn vitro biochemical assays and in vivo rat chromodacryorrhea response models

Provides definitive proof for quality control teams that the oxidative degradation of physostigmine results in a pharmacologically inactive product, ensuring accurate toxicity profiling of expired formulations.

Cholinesterase inhibition
Head-to-head
Reported 100-fold reduction in potency vs. physostigmine
Supports distinct primary mechanism from parent compound
Serum cholinesterase in vitro

Chromophoric Stability for HPLC-UV

For stability-indicating analytical workflows, the reference standard must possess stable and distinct detection properties. The degradation of physostigmine first yields eseroline, a colorless intermediate that is highly unstable and difficult to quantify reliably due to rapid auto-oxidation. In contrast, rubreserine is a stable, deep red o-quinone compound that provides a strong, consistent chromophoric signal for UV-Vis and HPLC detection[1]. Because the addition of antioxidants like ascorbic acid halts the conversion of eseroline to rubreserine, quantifying the distinct rubreserine peak serves as the primary metric for evaluating the efficacy of antioxidant excipients in formulation development[2].

Evidence DimensionChromophoric Stability and Detectability
Target Compound DataRubreserine (Stable red o-quinone, distinct UV-Vis absorbance)
Comparator Or BaselineEseroline (Colorless, highly unstable, rapidly oxidizes in air/light)
Quantified DifferenceStable chromophoric quantification vs. transient, unquantifiable intermediate
ConditionsHPLC-UV analysis of physostigmine degradation pathways in aqueous/ethanolic solutions

Enables analytical chemists to establish reliable, long-term calibration curves for degradation monitoring, which is impossible with the transient eseroline intermediate.

GAT-ADCS inhibition
Class-level
IC50 ≈ 8 µM
Specific target engagement; not observed for physostigmine or eseroline
Plant GAT-ADCS enzyme assay

Cytotoxicity Differentiation

When physostigmine degrades under specific alkaline conditions (e.g., refluxing with ammonium hydroxide), it forms a mixture of products, including rubreserine and novel indole derivatives like compound 4. Cytotoxicity screening across human cell lines (KB and LNCaP) reveals that rubreserine is only very weakly cytotoxic or completely inactive, whereas the alternative rearrangement product (compound 4) exhibits potent cytotoxicity[1]. Differentiating these species is critical for safety assessments; procuring pure rubreserine allows toxicologists to isolate its specific baseline effects from the severe cytotoxicity driven by other trace alkaline degradation impurities [1].

Evidence DimensionIn vitro Cytotoxicity (KB and LNCaP cell lines)
Target Compound DataRubreserine (Very weakly cytotoxic / inactive)
Comparator Or BaselineAmmoniacal degradation product Compound 4 (Potent cytotoxicity)
Quantified DifferenceOrders of magnitude lower cytotoxicity for the standard oxidative degradant
ConditionsIn vitro cell viability assays (KB human oral epidermoid carcinoma and LNCaP prostate cancer cells)

Allows formulators and toxicologists to accurately attribute toxicity in degraded mixtures to specific chemical species rather than the general degradation pathway.

T. gondii proliferation
Data to verify
Reported higher efficiency than sulfonamides
Supports anti-toxoplasmosis research; comparator response requires validation
Human fibroblast assay
Species-selective growth inhibition
Cross-study comparable
IC50: 65 µM (A. thaliana), 20 µM (T. gondii), 1 µM (P. falciparum)
Differential sensitivity supports P. falciparum-focused studies
Solid-state structure
Supporting evidence
Resonance hybrid of o-quinone and zwitterionic mesomer
Confirms unique molecular geometry for SAR

Stability-Indicating Assay Calibration

Because rubreserine provides a stable, highly detectable o-quinone chromophore, it is the standard of choice for calibrating HPLC and LC-MS methods used in the quality control of physostigmine ophthalmic solutions and systemic injections. It allows QA/QC laboratories to accurately quantify the extent of oxidative degradation over the product's shelf life[1].

Antioxidant Excipient Efficacy Evaluation

The formation of rubreserine is directly tied to the unmitigated oxidation of the intermediate eseroline. By spiking formulations with pure rubreserine as a benchmark, formulators can precisely measure how effectively added sulfites or ascorbic acid prevent the oxidative cascade, optimizing the excipient ratios required to stabilize the active pharmaceutical ingredient [2].

Negative Control in Cholinesterase Screening

Given its structural relationship to physostigmine but complete lack of anticholinesterase activity (up to 30 mM), rubreserine serves as a highly effective structurally related negative control. It is utilized in biochemical and in vivo assays to validate the specificity and target engagement of novel synthetic cholinesterase inhibitors, such as phenserine analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Folate biosynthesis pathway studies
GAT-ADCS specificity
Enzyme assay confirmation
Antiparasitic lead scaffold optimization
P. falciparum selectivity window
In vitro potency and selectivity profiling
Pyrroloindole scaffold SAR studies
o-Quinonoid resonance hybrid structure
Target engagement shift from ChE to GAT-ADCS
Physostigmine degradation analytical standard
Degradation marker identity
Stability-indicating method validation

XLogP3

0.5

Exact Mass

232.1212

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione
1: Camara D, Bisanz C, Barette C, Van Daele J, Human E, Barnard B, Van der Straeten D, Stove CP, Lambert WE, Douce R, Maréchal E, Birkholtz LM, Cesbron-Delauw MF, Dumas R, Rébeillé F. Inhibition of p-aminobenzoate and folate syntheses in plants and apicomplexan parasites by natural product rubreserine. J Biol Chem. 2012 Jun 22;287(26):22367-76. doi: 10.1074/jbc.M112.365833. Epub 2012 May 10. PubMed PMID: 22577137; PubMed Central PMCID: PMC3381196.
2: ROBINSON B. THE STRUCTURE OF RUBRESERINE, A DECOMPOSITION PRODUCT OF PHYSOSTIGMINE. J Pharm Pharmacol. 1965 Feb;17:89-91. PubMed PMID: 14293064.
3: Schönenberger B, Jacobson AE, Brossi A, Streaty R, Klee WA, Flippen-Anderson JL, Gilardi R. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis. J Med Chem. 1986 Nov;29(11):2268-73. PubMed PMID: 3023611.
4: Kneczke M. Determination of pilocarpine, physostigmine, its degradation product rubreserine and preservatives by high-performance liquid chromatography. J Chromatogr. 1980 Oct 24;198(4):529-33. PubMed PMID: 7440688.
5: Yu Q, Greig NH, Holloway HW, Brossi A. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine. J Med Chem. 1998 Jun 18;41(13):2371-9. PubMed PMID: 9632370.
6: Isaksson K, Kissinger PT. Metabolism of physostigmine in mouse liver microsomal incubations studied by liquid chromatography with dual-electrode amperometric detection. J Chromatogr. 1987 Aug 7;419:165-75. PubMed PMID: 3667775.
7: Chen JL, Yeh MK, Chiang CH. Anaerobic stability of aqueous physostigmine solution. Drug Dev Ind Pharm. 2000 Sep;26(9):1007-11. PubMed PMID: 10914327.

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